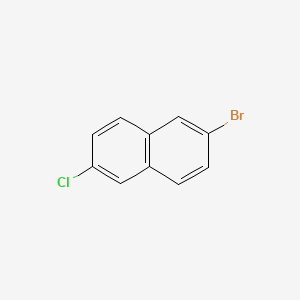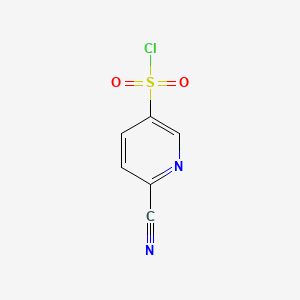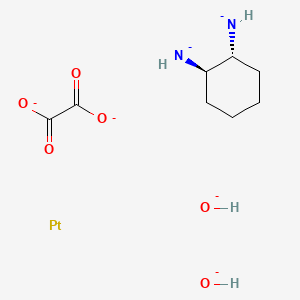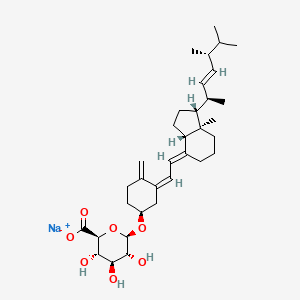
VitaMin D2 beta-D-Glucuronide SodiuM Salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
VitaMin D2 beta-D-Glucuronide SodiuM Salt is a derivative of Vitamin D2, also known as ergocalciferol. This compound is a glucuronide conjugate, which means it is formed by the attachment of glucuronic acid to Vitamin D2. This modification enhances the solubility and stability of Vitamin D2, making it more suitable for various research and industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of VitaMin D2 beta-D-Glucuronide SodiuM Salt typically involves the glucuronidation of Vitamin D2. This process can be achieved through enzymatic or chemical methods. In the enzymatic method, glucuronosyltransferase enzymes catalyze the transfer of glucuronic acid from uridine diphosphate glucuronic acid (UDPGA) to Vitamin D2. The reaction conditions usually involve a buffered aqueous solution at a pH of around 7.4 and a temperature of 37°C .
In the chemical method, glucuronic acid is activated using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) and then reacted with Vitamin D2 in the presence of a base like triethylamine. The reaction is typically carried out in an organic solvent such as dimethylformamide (DMF) at room temperature .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of bioreactors for enzymatic synthesis or large-scale chemical reactors for chemical synthesis. The product is then purified using techniques such as chromatography and crystallization to achieve the desired purity and quality .
Analyse Des Réactions Chimiques
Types of Reactions
VitaMin D2 beta-D-Glucuronide SodiuM Salt undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium at room temperature.
Reduction: Sodium borohydride in methanol at room temperature.
Substitution: Bromine in carbon tetrachloride at room temperature.
Major Products Formed
Oxidation: Formation of oxidized derivatives of this compound.
Reduction: Formation of reduced derivatives of this compound.
Substitution: Formation of substituted derivatives of this compound.
Applications De Recherche Scientifique
VitaMin D2 beta-D-Glucuronide SodiuM Salt has a wide range of scientific research applications:
Chemistry: Used as a standard for analytical methods such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS).
Biology: Studied for its role in the metabolism and function of Vitamin D2 in biological systems.
Medicine: Investigated for its potential therapeutic effects in conditions related to Vitamin D deficiency.
Industry: Used in the formulation of dietary supplements and fortified foods.
Mécanisme D'action
The mechanism of action of VitaMin D2 beta-D-Glucuronide SodiuM Salt involves its conversion to the active form of Vitamin D2 in the body. This conversion is mediated by enzymes such as glucuronidases, which hydrolyze the glucuronic acid moiety, releasing free Vitamin D2. The free Vitamin D2 then binds to Vitamin D receptors (VDR) in target tissues, regulating the expression of genes involved in calcium and phosphate homeostasis, immune function, and cell proliferation .
Comparaison Avec Des Composés Similaires
Similar Compounds
Vitamin D2: The parent compound of VitaMin D2 beta-D-Glucuronide SodiuM Salt.
Vitamin D3:
Vitamin D2-d6 beta-D-Glucuronide Sodium Salt: An isotope-labeled version of this compound used in research
Uniqueness
This compound is unique due to its enhanced solubility and stability compared to Vitamin D2. This makes it more suitable for various research and industrial applications. Additionally, its glucuronide conjugate form allows for targeted delivery and controlled release of Vitamin D2 in biological systems .
Propriétés
IUPAC Name |
sodium;(2S,3S,4S,5R,6R)-6-[(1S,3Z)-3-[(2E)-2-[(1R,3aS,7aR)-1-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexyl]oxy-3,4,5-trihydroxyoxane-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H52O7.Na/c1-19(2)20(3)9-10-22(5)26-15-16-27-23(8-7-17-34(26,27)6)12-13-24-18-25(14-11-21(24)4)40-33-30(37)28(35)29(36)31(41-33)32(38)39;/h9-10,12-13,19-20,22,25-31,33,35-37H,4,7-8,11,14-18H2,1-3,5-6H3,(H,38,39);/q;+1/p-1/b10-9+,23-12+,24-13-;/t20-,22+,25-,26+,27-,28-,29-,30+,31-,33+,34+;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZPUZRVSBMCROQ-BLZNVSBSSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)C=CC(C)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)OC4C(C(C(C(O4)C(=O)[O-])O)O)O)C.[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](/C=C/[C@H](C)C(C)C)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](CCC3=C)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)[O-])O)O)O)C.[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H51NaO7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40858567 |
Source


|
| Record name | Sodium (3S,5Z,7E,22E)-9,10-secoergosta-5,7,10,22-tetraen-3-yl beta-D-glucopyranosiduronate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40858567 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
594.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
85701-30-0 |
Source


|
| Record name | Sodium (3S,5Z,7E,22E)-9,10-secoergosta-5,7,10,22-tetraen-3-yl beta-D-glucopyranosiduronate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40858567 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(1S,3R,4R,5R)-3-[(E)-3-(3,4-dihydroxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)prop-2-enoyl]oxy-1,4,5-trihydroxycyclohexane-1-carboxylic acid](/img/structure/B585565.png)
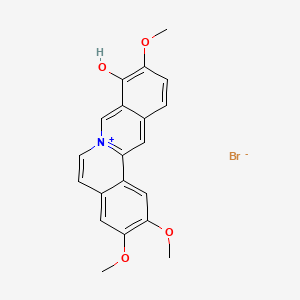
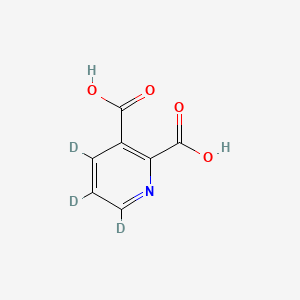
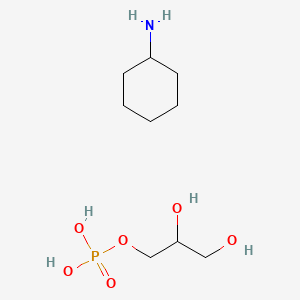
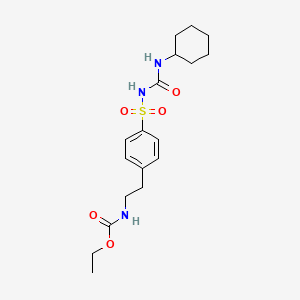

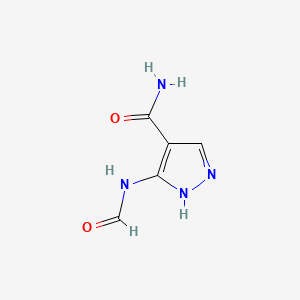
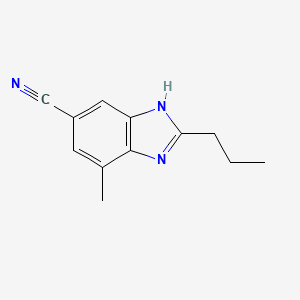
![pyrido[3,4-e][1,2,4]triazin-5(6H)-one](/img/structure/B585579.png)
